molecular formula C21H18FN3O5 B2897396 Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 922121-84-4

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2897396
CAS No.: 922121-84-4
M. Wt: 411.389
InChI Key: VXEMKZSFQGRTOU-UHFFFAOYSA-N
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Description

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a 4-fluorophenyl substituent at position 1 and a benzo[d][1,3]dioxol-5-ylmethyl amino group at position 2. The benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety is a bicyclic electron-rich aromatic system, which enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability and metabolic stability . This compound shares structural similarities with adenosine A1 receptor modulators, as pyridazine derivatives are known for their roles in medicinal chemistry .

Properties

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O5/c1-2-28-21(27)20-16(23-11-13-3-8-17-18(9-13)30-12-29-17)10-19(26)25(24-20)15-6-4-14(22)5-7-15/h3-10,23H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEMKZSFQGRTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 1) Substituents (Position 4) Key Functional Groups Melting Point (°C) Yield (%)
Target Compound 4-fluorophenyl Benzo[d][1,3]dioxol-5-ylmethyl Ethyl ester, amino, ketone N/A N/A
Ethyl 1-(3-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12b) 3-chlorophenyl Methyl Cyano, ethyl ester, ketone 109–110 63
Ethyl 5-Cyano-4-methyl-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate (12c) 3-(trifluoromethyl)phenyl Methyl Cyano, ethyl ester, ketone 106–110 52
Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-fluorophenyl 2-((3,5-dimethylphenyl)amino)-2-oxoethoxy Ethyl ester, amide, ketone N/A N/A

Key Observations:

Substituent Diversity at Position 1: The 4-fluorophenyl group in the target compound is shared with derivative 12d () and the analogue in . In contrast, derivatives like 12b and 12c feature 3-chlorophenyl and 3-(trifluoromethyl)phenyl groups, respectively, which introduce stronger electron-withdrawing effects .

Position 4 Modifications: The target compound’s benzo[d][1,3]dioxol-5-ylmethyl amino group is distinct from the methyl group in 12b–12c and the amide-linked 3,5-dimethylphenyl group in . The benzo group’s rigidity and lipophilicity may enhance binding to hydrophobic pockets in biological targets compared to smaller substituents .

Spectroscopic Characterization

  • NMR: The benzo[d][1,3]dioxole protons are expected to resonate as a singlet (δ ~6.0–6.5 ppm for aromatic protons; δ ~5.9–6.1 ppm for methylenedioxy -OCH2O- group) . This contrasts with the split signals for chlorophenyl or trifluoromethylphenyl groups in derivatives like 12b–12c.
  • Mass Spectrometry: The molecular ion peak (M+H⁺) for the target compound would align with its molecular weight (C₂₂H₁₈FN₃O₅: calculated ~439.4 g/mol), similar to the analogue in .

Q & A

Q. Why do reported yields vary (40–75%) for the final synthetic step?

  • Resolution :
  • Byproduct Formation : Monitor intermediates via TLC; optimize quenching conditions (e.g., pH control during amide coupling) .
  • Scale Effects : Pilot-scale reactions (>10 g) often show lower yields due to heat transfer inefficiencies; use flow chemistry for reproducibility .

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